molecular formula C22H21F2N3O2 B11377903 N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11377903
M. Wt: 397.4 g/mol
InChI Key: LWILUHDRISHURA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, an indole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a difluorobenzene derivative.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction, often involving the condensation of an amine with a carbonyl compound.

    Final Coupling Step: The final step involves coupling the indole moiety with the pyrrolidine ring, typically using peptide coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and stability, while the pyrrolidine ring may contribute to its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine: This compound shares the indole moiety but differs in the substitution pattern on the phenyl ring and the presence of a methoxy group.

    N-[(2,4-difluorophenyl)methyl]-1H-indol-5-amine: Similar in having the difluorophenyl and indole groups but lacks the pyrrolidine ring.

Uniqueness

N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the difluorophenyl and indole moieties, along with the pyrrolidine ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H21F2N3O2

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21F2N3O2/c1-13-2-4-19-17(8-13)14(11-25-19)6-7-27-12-15(9-21(27)28)22(29)26-20-5-3-16(23)10-18(20)24/h2-5,8,10-11,15,25H,6-7,9,12H2,1H3,(H,26,29)

InChI Key

LWILUHDRISHURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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